molecular formula C6H14ClNO B2997127 rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis CAS No. 1807901-58-1

rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis

Cat. No. B2997127
CAS RN: 1807901-58-1
M. Wt: 151.63
InChI Key: RLNWNMHXJFSLNO-GEMLJDPKSA-N
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Description

Rac-(1R,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride, cis is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a chiral molecule that exhibits both biological and pharmaceutical properties.

Scientific Research Applications

Synthesis and Stereochemistry

  • A method for the efficient preparation of racemic cis-1-methoxycarbonyl-2-methylcyclobutane, uncontaminated with the trans isomer, was developed, showcasing an advanced approach to synthesis and resolution. X-ray crystallography confirmed the absolute stereochemistry of the resulting compound, marking a significant achievement in configurational assignment (Baldwin & Burrell, 2000).

Pharmacological Characterization

  • The synthesis and evaluation of novel platinum(II) complexes, including racemic and meso forms of cyclobutane-1,1-dicarboxylato derivatives, have shown promising tumor-inhibiting properties, particularly against human breast and ovarian cancer cell lines. These findings highlight the potential of such compounds in developing more effective cancer treatments with fewer side effects (Gust et al., 1998).

Chemical Stability and Reactivity

  • Addressing the instability of C2-substituted cis-cyclobutane β-aminoacids, a study demonstrated a novel synthetic strategy utilizing a 1-amino-2-(hydroxymethyl)cyclobutane derivative as a stable β-aminoacid surrogate. This approach facilitated the synthesis of stable analogues, contributing to the understanding of peptide synthesis involving cyclobutane amino acids (Roy, Faure, & Aitken, 2006).

Synthesis of Enantiomeric Pairs

  • The preparation of enantiomeric pairs of 2,5-disubstituted pyrrolidines of C2-symmetry from a single precursor demonstrated a strategic approach to synthesizing optically active cyclobutane derivatives. This method highlights the versatility and potential applications of cyclobutane-based compounds in stereocontrolled synthesis (Yamamoto et al., 1993).

properties

IUPAC Name

(1S,2R)-2-(methoxymethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-4-5-2-3-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNWNMHXJFSLNO-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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